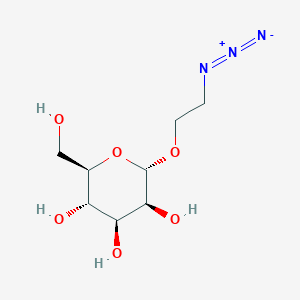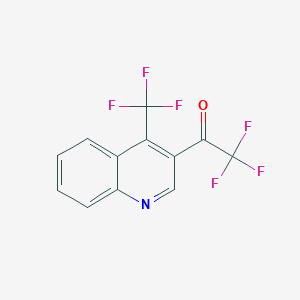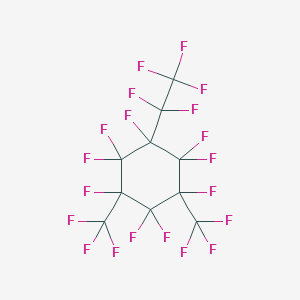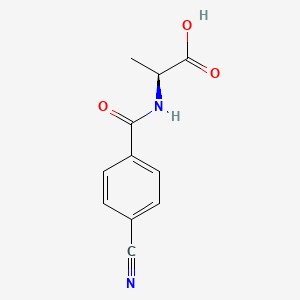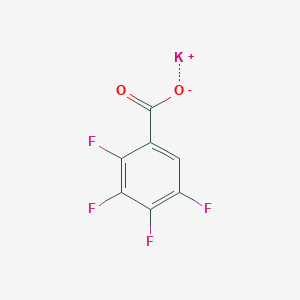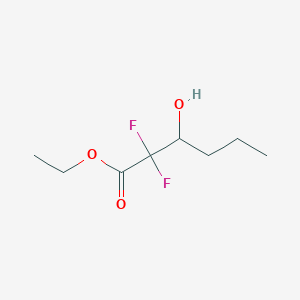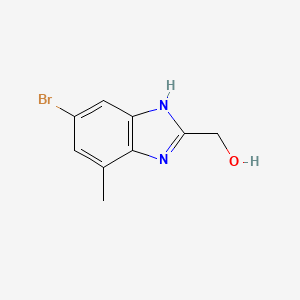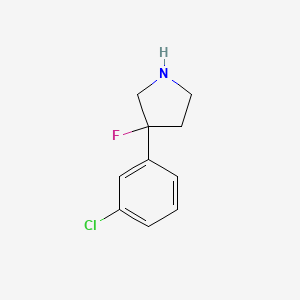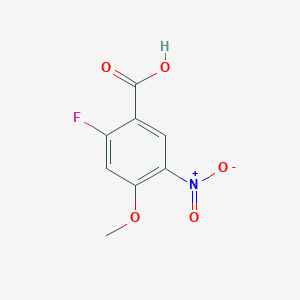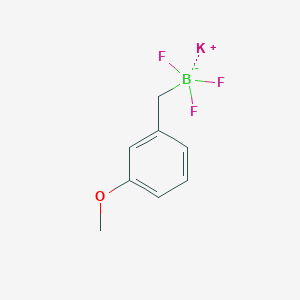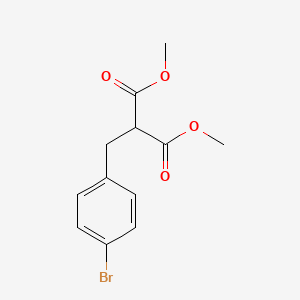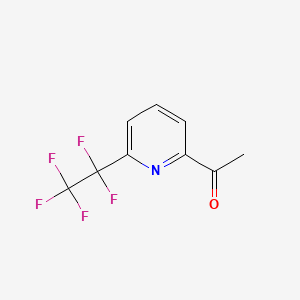
叔丁基 4-氨基甲酰基-4-苯基哌啶-1-甲酸酯
描述
Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate is a compound with the CAS Number: 167262-69-3 . It has a molecular weight of 304.39 .
Synthesis Analysis
This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .Molecular Structure Analysis
The linear formula of Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate is C17H24N2O3 . The Inchi Code is 1S/C17H24N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,14(18)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H2,18,20) .Chemical Reactions Analysis
The compound is involved in the synthesis of fentanyl and its analogues . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Physical And Chemical Properties Analysis
Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate is a solid substance . It has a molecular weight of 304.39 and a linear formula of C17H24N2O3 .科学研究应用
环境和健康影响研究
合成酚类抗氧化剂:研究已在各种环境基质和人体组织中发现了合成酚类抗氧化剂 (SPA),例如 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP)。这些化合物虽然用于延长产品保质期,但与潜在的健康风险有关,包括肝毒性和内分泌干扰。鼓励未来的研究探索毒性降低的新型 SPA (刘和马伯里,2020)。
化学合成和应用
天然和合成生物活性化合物:对天然新酸、新烷烃及其衍生物(包括具有叔丁基的合成化合物)的综述表明,它们具有作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂的潜力。这突出了叔丁基在合成具有显着生物活性的化合物中的重要性,适用于化妆品、农学和制药行业 (Dembitsky,2006)。
醚类化合物的生物降解:对土壤和地下水中叔丁基乙基醚 (ETBE) 等醚类化合物生物降解的研究提供了对这些物质的微生物降解途径和环境归宿的见解。了解生物降解机制可以为相关化合物的环境管理和修复提供信息 (Thornton 等人,2020)。
环境修复技术
用于去除 MTBE 的吸附技术:使用吸附技术从环境中去除甲基叔丁基醚 (MTBE) 强调了研究具有叔丁基的化合物对于环境清理的相关性。了解此类化合物的吸附行为有助于制定更有效的修复策略 (Vakili 等人,2017)。
安全和危害
未来方向
The compound is now under international control due to its use in the manufacture of fentanyl and its analogues . This gives governments the necessary legal base to seize illicit shipments of these chemicals . Moreover, governments can take stronger measures to prevent their diversion from licit industry and collaborate more closely across international borders .
作用机制
Target of Action
Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate, also known as 1-Boc-4-AP , is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent opioid receptor agonist, specifically targeting the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
Once it is converted into fentanyl or its analogues, it can bind to the mu-opioid receptors, mimicking the effects of endogenous opioids . This binding inhibits the release of pain neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to pain perception and analgesia. The binding of fentanyl to the mu-opioid receptors triggers a cascade of events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This leads to hyperpolarization of the neuron and inhibition of pain signal transmission .
Pharmacokinetics
Fentanyl, the final product, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects . Its metabolism occurs primarily in the liver, and it is excreted in urine .
Result of Action
The primary result of the action of fentanyl, synthesized from Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate, is potent analgesia . It can also cause side effects such as respiratory depression, nausea, and potential for addiction .
Action Environment
The action of Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate, as an intermediate in the synthesis of fentanyl, can be influenced by various environmental factors. These include the conditions of the chemical reactions involved in its conversion to fentanyl, such as temperature, pH, and the presence of catalysts . Additionally, the biological environment, including factors such as the patient’s metabolic rate, liver function, and the presence of other drugs, can influence the efficacy and stability of the final product .
属性
IUPAC Name |
tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,14(18)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFNTRHCIKUMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133037 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate | |
CAS RN |
167262-69-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167262-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


